The systematic chemical name "9H-Purine, 6-ethyl-9-(β-D-ribofuranosyl)-" follows IUPAC conventions for nucleoside derivatives. The base component (9H-Purine) is modified at the 6-position with an ethyl substituent (-CH₂CH₃), while the sugar moiety is specified as β-D-ribofuranosyl, indicating the stereospecific C1'-N9 glycosidic bond characteristic of natural β-nucleosides. This nomenclature precisely differentiates it from closely related compounds:
Taxonomically, it belongs to:
Table 1: Taxonomic Classification of 6-Substituted Purine Ribonucleosides
| Compound Name | C6 Substituent | Sugar Configuration | Glycosidic Bond Type | |
|---|---|---|---|---|
| 6-Ethyl-9-β-D-ribofuranosylpurine | Ethyl (-CH₂CH₃) | β-D-ribofuranose | C-N | |
| 6-Methylpurine riboside | Methyl (-CH₃) | β-D-ribofuranose | C-N | |
| 1′-Cyanoadenosine C-nucleoside | Cyano (-CN) | β-D-ribofuranose | C-C | [3] |
The development of 6-substituted purines represents a strategic evolution in nucleoside therapeutics:
The β-D-ribofuranosyl moiety is indispensable for the biological activity of 6-ethylpurine derivatives through three key mechanisms:
Enzyme Recognition: The 2',3'-dihydroxy groups facilitate hydrogen bonding with nucleoside kinases and phosphorylases. Molecular docking studies of analogues show that ribose hydroxyls contribute >60% of binding energy to viral polymerases. Ethyl substitution at C6 alters base stacking but preserves ribose-mediated enzyme contacts [3].
Conformational Dynamics: β-D-ribofuranosyl adopts both C2'-endo and C3'-endo puckering states, enabling adaptation to active sites of diverse targets. 6-Ethylpurine riboside maintains this flexibility, unlike arabinose or dideoxyribose analogues, which exhibit restricted pseudorotation.
Metabolic Stability: The hydroxyl groups serve as sites for prodrug derivatization (e.g., acyl masking) to enhance bioavailability. 1′-Cyano C-nucleoside analogues demonstrate that ribose modifications can create unique polymerase binding pockets, suggesting similar potential for 6-ethylpurine derivatives when combined with sugar engineering [3].
Table 2: Impact of Ribofuranosyl Conformation on Nucleoside Functions
| Ribose Modification | Backbone Puckering | Kinase Recognition Efficiency | Biological Consequence | |
|---|---|---|---|---|
| β-D-Ribofuranosyl (native) | C2'-endo ↔ C3'-endo | High | Balanced activation/metabolism | |
| 2'-Deoxyribose | C2'-endo dominant | Moderate | DNA polymerase substrate specificity | |
| 1′-Cyanoribose (C-nucleoside) | Locked C3'-endo | Low | Viral polymerase selectivity | [3] |
Synthetic strategies for ribosylated purines include Mitsunobu glycosylation of silylated purines with 1-O-acetylribose or enzymatic transglycosylation. Recent advances employ continuous flow reactors for improved stereocontrol, adapting methods used for triazole-phenoxyacetic acid derivatives [6]. These innovations enable scalable production of 6-ethylpurine riboside for structure-activity studies targeting RNA viruses and neoplastic cells.
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